3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide
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Overview
Description
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide is a brominated derivative of a pyrazolo[1,5-a]pyrimidine compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions, followed by bromination to introduce the bromine atom. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, amines, and aldehydes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: Similar structure but lacks the carboxylic acid group.
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride: Similar core structure but different functional groups.
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Similar core but with a methyl group substitution.
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2.BrH/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11;/h9H,1-3H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLLINUDKWQJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C(=NN2C1)C(=O)O)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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